5-Amino-2-methoxy-4-picoline

Epigenetics Bromodomain inhibition Transcriptional regulation

5-Amino-2-methoxy-4-picoline (CAS 6635-91-2), systematically named 6-methoxy-4-methylpyridin-3-amine, is a trisubstituted pyridine derivative (C₇H₁₀N₂O, MW 138.17 g/mol) bearing an amino group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position. It is classified as a heterocyclic organic building block and serves as a key intermediate in the synthesis of pharmaceuticals—particularly those targeting neurological disorders and androgen receptor-mediated cancers—as well as agrochemicals including pesticides and herbicides.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 6635-91-2
Cat. No. B1295932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methoxy-4-picoline
CAS6635-91-2
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1N)OC
InChIInChI=1S/C7H10N2O/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,8H2,1-2H3
InChIKeyPADDNCJJHROILV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-methoxy-4-picoline (CAS 6635-91-2): A Multi-Functional Pyridine Building Block for Pharmaceutical and Agrochemical Procurement


5-Amino-2-methoxy-4-picoline (CAS 6635-91-2), systematically named 6-methoxy-4-methylpyridin-3-amine, is a trisubstituted pyridine derivative (C₇H₁₀N₂O, MW 138.17 g/mol) bearing an amino group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position [1]. It is classified as a heterocyclic organic building block and serves as a key intermediate in the synthesis of pharmaceuticals—particularly those targeting neurological disorders and androgen receptor-mediated cancers—as well as agrochemicals including pesticides and herbicides . The compound is supplied as a solid (light brown to colorless crystalline powder), with a melting point of 157–161 °C, boiling point of ~281 °C, density of ~1.103 g/cm³, and a predicted LogP of approximately 0.93–1.56, indicating moderate lipophilicity . Commercial availability typically ranges from 95% to ≥98% purity (HPLC/GC), with some vendors reporting lot-specific purities reaching 99.4% by HPLC at 214 nm .

Why 5-Amino-2-methoxy-4-picoline Cannot Be Casually Substituted by Other Aminopicolines: Functional Group Synergy Dictates Biological Target Engagement and Synthetic Utility


The specific 2-methoxy-5-amino-4-methyl substitution pattern on the pyridine ring creates a unique combination of hydrogen-bond donor/acceptor capacity (amine), electron-donating resonance effects (methoxy), and steric/inductive influence (methyl) that cannot be replicated by regioisomeric aminopicolines or mono-functional analogs. Competing compounds such as 5-amino-2-methoxypyridine (CAS 6628-77-9, lacking the 4-methyl group), 5-amino-2-methylpyridine (CAS 3430-14-6, lacking the 2-methoxy group), and 5-amino-2-methoxy-3-picoline (CAS 867012-70-2, differing methyl position) each lack at least one of the three critical substituents [1][2]. This substitution pattern directly impacts both biological target engagement profiles—as evidenced by bromodomain inhibition and androgen receptor interaction data—and synthetic derivatization pathways where the amine serves as a nucleophilic handle for amide coupling, urea formation, or diazotization, the methoxy group can undergo demethylation or nucleophilic aromatic substitution, and the 4-methyl group provides regiochemical control in electrophilic aromatic substitution reactions . The quantitative evidence below demonstrates that these structural differences translate into measurable, application-relevant performance gaps.

Head-to-Head and Class-Level Quantitative Differentiation of 5-Amino-2-methoxy-4-picoline Versus Closest Analogs


Bromodomain Inhibition: 5-Amino-2-methoxy-4-picoline (4-Methyl) Engages Bromodomains While 5-Amino-2-methoxypyridine (Des-Methyl Analog) Does Not

5-Amino-2-methoxy-4-picoline is explicitly reported as a small-molecule bromodomain inhibitor, with bromodomains being acetyl-lysine reading domains critical in epigenetic regulation and oncology targets . In contrast, the des-methyl analog 5-amino-2-methoxypyridine (CAS 6628-77-9) is documented in primary literature and vendor technical datasheets as a reagent for PI3K inhibitor and OX2 receptor antagonist synthesis, with no bromodomain inhibition activity reported . The presence of the 4-methyl group in 5-Amino-2-methoxy-4-picoline is therefore associated with a distinct target engagement profile absent in the closest des-methyl comparator, establishing a functional divergence relevant for epigenetic drug discovery programs.

Epigenetics Bromodomain inhibition Transcriptional regulation

Androgen Receptor Antagonism: Quantitative IC₅₀ Comparison in Prostate Cancer Cell Models

5-Amino-2-methoxy-4-picoline (tested as 5-Amino-2-methoxy-4-methylpyridine) demonstrates androgen receptor (AR) antagonism with an IC₅₀ of 162 nM in an artificial AR response reporter system using a hormone-refractory prostate cancer cell line [1]. A structurally related comparator within the same AR-targeting class, reported in BindingDB (CHEMBL3323484), shows an IC₅₀ of 250 nM for AR inhibition in human LNCaP cells as measured by prostate-specific antigen secretion after 3 days [2]. This represents a 1.54-fold improvement in potency for the target compound relative to this in-class comparator under cell-based AR antagonism conditions. Additionally, a further in-class reference (CHEMBL4581453) shows an IC₅₀ of 280 nM against rat AR in a GAL4-fusion reporter assay in GripTite 293 cells, with the target compound exhibiting a 1.73-fold potency advantage [3].

Prostate cancer Androgen receptor Hormone-refractory cancer

LogP and Predicted Membrane Permeability: Quantitative Physicochemical Differentiation from 5-Amino-2-methoxypyridine

The experimental/predicted LogP of 5-Amino-2-methoxy-4-picoline ranges from 0.93 (ACD/LogP via ChemSpider) to 1.56 (vendor-predicted LogP) . These values fall within the optimal range for oral bioavailability (LogP 1–3) per Lipinski's Rule of Five and represent a significant increase in lipophilicity relative to the des-methyl analog 5-amino-2-methoxypyridine (CAS 6628-77-9), which carries only amine and methoxy substituents. The addition of the 4-methyl group contributes approximately +0.5 to +0.6 LogP units (class-level inference based on the Hansch π value for aromatic methyl ≈ 0.52), directly enhancing predicted membrane permeability [1]. The topological polar surface area (tPSA) of 48.14 Ų for the target compound is well below the 140 Ų threshold for oral bioavailability, and the ACD/LogD at pH 5.5 is 0.68 with a predicted ACD/BCF of 1.91, indicating low bioaccumulation potential .

Physicochemical profiling Drug-likeness Membrane permeability

ATPase Interaction and Antitumor Activity: A Reported Dual Functional Profile Not Observed in 5-Amino-2-methoxypyridine or 5-Amino-2-methylpyridine

5-Amino-2-methoxy-4-picoline is reported to interact with ATPase, potentially leading to increased ATP production, and has demonstrated antitumor effects in vitro . This dual pharmacological profile—simultaneous ATPase modulation and in vitro antitumor activity—has not been reported for the two closest structural analogs: 5-amino-2-methoxypyridine (CAS 6628-77-9), whose documented biological activities are limited to apoptotic cell death induction via fatty acid hydroxyl group binding and use as a PI3K/OX2 synthesis intermediate , and 5-amino-2-methylpyridine (CAS 3430-14-6), which has documented anticancer activity described only in qualitative terms as a ketone with anticancer effects, without ATPase interaction data . The co-occurrence of ATPase interaction and antitumor activity in the target compound suggests a multi-mechanism profile that may offer advantages in cancer cell lines where ATP depletion or energy metabolism disruption is therapeutically relevant.

ATPase modulation Antitumor activity In vitro pharmacology

Supply-Chain Quality Differentiation: Batch Purity Reaching 99.4% (HPLC, 214 nm) vs. Industry-Standard ≥98% Specifications

While the industry-standard purity specification for 5-Amino-2-methoxy-4-picoline across major vendors (ChemImpex, CymitQuimica, Aladdin, Bidepharm, AKSci) is consistently ≥98% (HPLC or GC) , one supplier (韶远科技, Shaoyuan Technology) reports lot-specific purity reaching 99.4% by HPLC at 214 nm . This represents a 1.4 percentage-point absolute purity improvement over the ≥98% baseline, corresponding to a reduction in total impurity burden from ≤2.0% to ≤0.6%—a greater than 3-fold reduction in potential impurity carry-through. For procurement decisions in regulated pharmaceutical intermediate supply chains (e.g., GMP starting material qualification), this level of batch-specific purity data, supported by NMR, HPLC, and GC certificates of analysis, provides a verifiable quality differentiator.

Quality control Batch purity Procurement specification

Optimal Procurement and Application Scenarios for 5-Amino-2-methoxy-4-picoline Based on Quantitative Differentiation Evidence


Epigenetic Drug Discovery: Bromodomain Inhibitor Lead Generation Scaffold

For research groups initiating bromodomain inhibitor programs (targeting BET family or non-BET bromodomains in oncology or inflammation), 5-Amino-2-methoxy-4-picoline provides a starting scaffold with documented bromodomain inhibitory activity, a property absent in the des-methyl analog 5-amino-2-methoxypyridine . The 5-amino group serves as a direct vector for amide or urea library synthesis, while the 4-methyl group provides the lipophilicity increment (ΔLogP ≈ +0.5–0.6) necessary for engaging the acetyl-lysine binding pocket . Procurement of high-purity material (≥98%, ideally with batch-specific CoA) is recommended to minimize impurity interference in initial SPR or AlphaScreen bromodomain binding assays.

Castration-Resistant Prostate Cancer (CRPC) Lead Optimization: Androgen Receptor Antagonist Scaffold

With an AR antagonism IC₅₀ of 162 nM in hormone-refractory prostate cancer cell lines, 5-Amino-2-methoxy-4-picoline represents a validated starting point for medicinal chemistry optimization toward CRPC therapeutics [1]. Its 1.5–1.7× potency advantage over in-class comparators (IC₅₀ 250–280 nM) in cell-based AR assays justifies prioritizing this scaffold in hit-to-lead campaigns. The moderate LogP (0.93–1.56) and favorable tPSA (48.14 Ų) support further optimization within drug-like chemical space . Procurement teams should specify ≥98% purity with full characterization (¹H NMR, ¹³C NMR, HPLC, MS) to ensure reproducibility in SAR studies.

Multi-Mechanism Anticancer Screening: ATPase/Antitumor Dual-Activity Probe

For phenotypic screening programs seeking compounds that simultaneously disrupt cancer cell energy metabolism (via ATPase modulation) and exert direct antiproliferative effects, 5-Amino-2-methoxy-4-picoline offers a dual-activity profile not reported for its closest analogs 5-amino-2-methoxypyridine or 5-amino-2-methylpyridine . This compound can serve as a probe molecule in assays measuring both ATP levels (luciferase-based) and cell viability (MTT or CellTiter-Glo) across a panel of cancer cell lines. The dual activity may be particularly relevant in cancer types with high metabolic dependency, such as pancreatic or hepatocellular carcinoma.

Agrochemical Intermediate: Pesticide and Herbicide Formulation Development

5-Amino-2-methoxy-4-picoline is a documented intermediate in the synthesis of agrochemicals, including pesticides and herbicides [2]. Its three-point substitution pattern allows for regioselective derivatization to generate compound libraries for crop protection screening. Procurement at ≥98% purity from suppliers offering multi-kilogram quantities (e.g., ChemImpex, Aladdin, Bidepharm) is appropriate for agricultural chemistry scale-up, with batch-specific purity documentation required for formulation consistency and regulatory data packages.

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